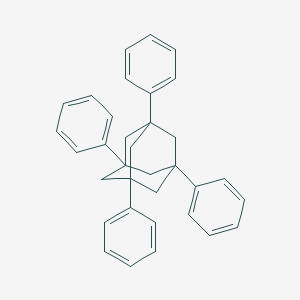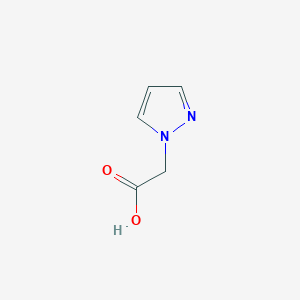
2-(1H-吡唑-1-基)乙酸
概述
描述
2-(1H-Pyrazol-1-Yl)Acetic Acid is an organic compound with the molecular formula C5H6N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
科学研究应用
2-(1H-Pyrazol-1-Yl)Acetic Acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a related compound showed potent in vitro antipromastigote activity, which was justified by its desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 2-(1H-Pyrazol-1-Yl)Acetic Acid might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of related compounds , it can be inferred that the compound may interfere with the life cycle of the parasites causing these diseases, thereby affecting their survival and proliferation.
Pharmacokinetics
The compound’s physical and chemical properties such as its molecular weight (12611300), density (133g/cm3), and boiling point (3011ºC at 760mmHg) suggest that it might have good bioavailability .
Result of Action
Based on the antileishmanial and antimalarial activities of related compounds , it can be inferred that the compound may lead to the death of the parasites causing these diseases, thereby alleviating the symptoms of the diseases.
Action Environment
The compound should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrazol-1-Yl)Acetic Acid typically involves the reaction of pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrazole ring attacks the carbon atom of the chloroacetic acid, resulting in the formation of 2-(1H-Pyrazol-1-Yl)Acetic Acid .
Industrial Production Methods: In industrial settings, the production of 2-(1H-Pyrazol-1-Yl)Acetic Acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sodium hydroxide or potassium carbonate can further enhance the reaction efficiency .
化学反应分析
Types of Reactions: 2-(1H-Pyrazol-1-Yl)Acetic Acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Halogens (chlorine, bromine); presence of a catalyst such as iron or aluminum chloride.
Major Products Formed:
Oxidation: Pyrazole-1-acetic acid derivatives.
Reduction: Pyrazole-1-ethanol derivatives.
Substitution: Halogenated pyrazole derivatives.
相似化合物的比较
1H-Pyrazole-1-Acetic Acid: Similar in structure but lacks the additional functional groups that enhance the reactivity of 2-(1H-Pyrazol-1-Yl)Acetic Acid.
2-Pyrazolylacetic Acid: Another derivative with similar properties but different reactivity due to the position of the substituent.
Pyrazoloquinolines: More complex structures with additional rings, leading to different chemical and biological properties.
Uniqueness: 2-(1H-Pyrazol-1-Yl)Acetic Acid is unique due to its specific functional group arrangement, which allows for a wide range of chemical reactions and applications. Its ability to form stable coordination complexes and its potential therapeutic properties make it a valuable compound in various fields .
属性
IUPAC Name |
2-pyrazol-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-5(9)4-7-3-1-2-6-7/h1-3H,4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSKNFQZTWYZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395444 | |
| Record name | 2-(1H-Pyrazol-1-Yl)Acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16034-48-3 | |
| Record name | 2-(1H-Pyrazol-1-Yl)Acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazol-1-ylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 2-(1H-Pyrazol-1-yl)acetic acid derivatives in relation to CRTh2?
A1: While the provided abstract [] doesn't offer specific details on the interaction mechanism, it highlights that 2-(1H-Pyrazol-1-yl)acetic acid derivatives function as CRTh2 antagonists. Generally, antagonists bind to receptors and block the binding of their natural ligands. In this context, these compounds likely bind to CRTh2, preventing its activation by endogenous ligands like Prostaglandin D2 (PGD2). This inhibition could modulate downstream signaling pathways associated with inflammation and immune responses, particularly those mediated by Th2 cells.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-[(2S,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea](/img/structure/B96898.png)
![2-[(4-Fluorophenoxy)methyl]oxirane](/img/structure/B96899.png)
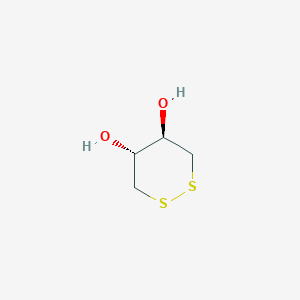
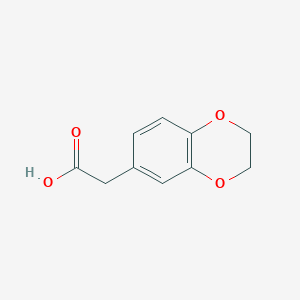
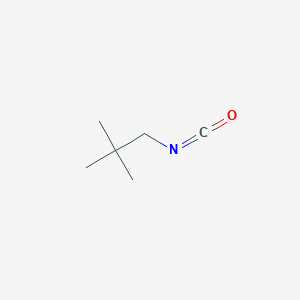
![2-[9-(Carboxymethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2lambda2-plumbacycloundec-6-yl]acetic acid](/img/structure/B96905.png)

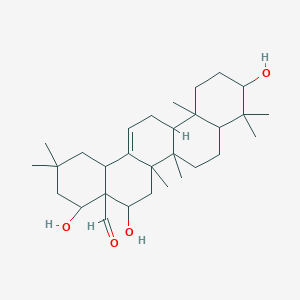
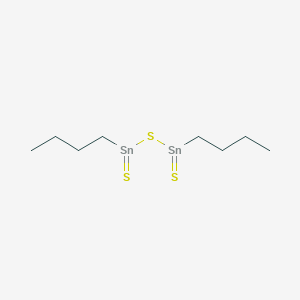
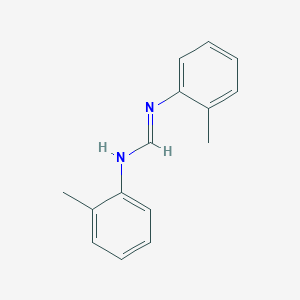
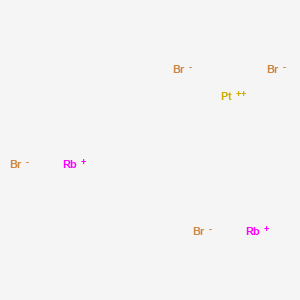
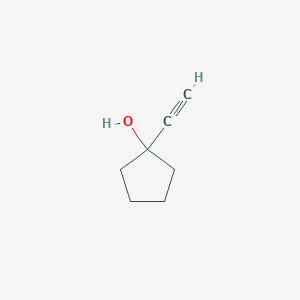
![(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol](/img/structure/B96919.png)
